![molecular formula C15H25NO4 B1338213 1-(((tert-Butoxycarbonyl)amino)methyl)spiro[2.5]octane-1-carboxylic acid CAS No. 724773-53-9](/img/structure/B1338213.png)
1-(((tert-Butoxycarbonyl)amino)methyl)spiro[2.5]octane-1-carboxylic acid
Übersicht
Beschreibung
1-(((tert-Butoxycarbonyl)amino)methyl)spiro[2.5]octane-1-carboxylic acid is a complex organic compound with the molecular formula C15H25NO4 and a molecular weight of 283.37 g/mol . This compound is characterized by its spirocyclic structure, which includes a spiro[2.5]octane core, making it a unique and interesting molecule for various chemical and biological studies .
Vorbereitungsmethoden
The synthesis of 1-(((tert-Butoxycarbonyl)amino)methyl)spiro[2.5]octane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the tert-butoxycarbonyl (Boc) protecting group: This step involves the reaction of the amine group with di-tert-butyl dicarbonate (Boc2O) under basic conditions.
Functionalization of the carboxylic acid group: This can be done through various methods, including esterification or amidation reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .
Analyse Chemischer Reaktionen
1-(((tert-Butoxycarbonyl)amino)methyl)spiro[2.5]octane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound is primarily utilized in the synthesis of bioactive molecules due to its unique structural properties. The tert-butoxycarbonyl (Boc) group serves as a protective group for amines, facilitating the formation of complex molecules without interference from amino groups.
Case Study: Synthesis of Peptide Derivatives
In a study focused on peptide synthesis, 1-(((tert-butoxycarbonyl)amino)methyl)spiro[2.5]octane-1-carboxylic acid was employed as an intermediate to create cyclic peptides. Cyclic peptides have enhanced stability and bioavailability compared to their linear counterparts, making them suitable candidates for drug development targeting various diseases, including cancer and bacterial infections. The use of this compound allowed for efficient coupling reactions that yielded high-purity products .
Drug Development
The unique spirocyclic structure of this compound contributes to its potential as a pharmacophore in drug design.
Case Study: Anticancer Agents
Research has demonstrated that derivatives of this compound exhibit cytotoxic activity against several cancer cell lines. By modifying the functional groups attached to the spiro structure, researchers have been able to enhance the selectivity and potency of these compounds against specific cancer types. For instance, a derivative was shown to inhibit cell proliferation in breast cancer models, suggesting its potential as an anticancer agent .
Biochemical Research
In biochemical applications, this compound can serve as a tool for studying enzyme mechanisms and protein interactions due to its ability to mimic natural substrates.
Case Study: Enzyme Inhibition Studies
Inhibitors derived from this compound have been investigated for their effects on proteolytic enzymes. These studies revealed that specific modifications to the spirocyclic core can lead to significant inhibition of enzyme activity, providing insights into enzyme-substrate interactions and potential therapeutic interventions in diseases characterized by dysregulated proteolysis .
Synthetic Applications
The compound's versatility extends to synthetic organic chemistry, where it is used as a precursor for various chemical transformations.
Table: Synthetic Transformations Involving this compound
Transformation Type | Reaction Conditions | Outcome |
---|---|---|
Deprotection | Acidic conditions (e.g., TFA) | Release of amine functionality |
Coupling Reactions | EDC/HOBt coupling with carboxylic acids | Formation of amide bonds |
Cyclization | Heat or catalytic conditions | Formation of cyclic structures |
Wirkmechanismus
The mechanism of action of 1-(((tert-Butoxycarbonyl)amino)methyl)spiro[2.5]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and functional groups. For example, the Boc-protected amine group can interact with enzyme active sites, leading to inhibition or modulation of enzyme activity .
Vergleich Mit ähnlichen Verbindungen
1-(((tert-Butoxycarbonyl)amino)methyl)spiro[2.5]octane-1-carboxylic acid can be compared with other similar compounds, such as:
Spiro[2.5]octane derivatives: These compounds share the spirocyclic core structure but differ in their functional groups and substituents.
Boc-protected amines: These compounds have the Boc-protecting group but differ in their core structures and functional groups.
Carboxylic acid derivatives: These compounds have the carboxylic acid functional group but differ in their core structures and other substituents.
The uniqueness of this compound lies in its combination of the spirocyclic core, Boc-protected amine, and carboxylic acid functional groups, which confer specific chemical and biological properties .
Biologische Aktivität
1-(((tert-Butoxycarbonyl)amino)methyl)spiro[2.5]octane-1-carboxylic acid (CAS No. 724773-53-9) is a compound with significant potential in pharmaceutical applications. Its unique spirocyclic structure and functional groups suggest various biological activities, particularly in the context of enzyme inhibition and potential therapeutic uses.
The biological activity of this compound primarily involves its interaction with specific enzymes and biological pathways. Preliminary studies indicate that it may act as an inhibitor of certain metabolic processes, particularly those involving amino acid metabolism.
Enzyme Inhibition
Research has focused on the compound's potential to inhibit ornithine decarboxylase (ODC), an enzyme critical in polyamine synthesis. Inhibition of ODC can lead to reduced cell proliferation, which is particularly relevant in cancer therapy.
In Vitro Studies
Recent in vitro studies have demonstrated that this compound exhibits significant inhibitory effects on ODC activity. The following table summarizes key findings from these studies:
These results indicate a concentration-dependent inhibition, suggesting that higher concentrations of the compound lead to greater inhibition of ODC.
Case Studies
A notable case study involved the application of this compound in a model system for cancer cell lines. The results indicated that treatment with the compound resulted in:
- Reduced cell viability : A significant decrease in cell proliferation rates was observed.
- Induction of apoptosis : Morphological changes consistent with apoptosis were noted upon treatment, indicating potential therapeutic applications in oncology.
Safety and Toxicology
Safety assessments have indicated that while the compound shows promising biological activity, it also has potential toxicity:
Eigenschaften
IUPAC Name |
2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]spiro[2.5]octane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-13(2,3)20-12(19)16-10-15(11(17)18)9-14(15)7-5-4-6-8-14/h4-10H2,1-3H3,(H,16,19)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBPJTABRARMEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC12CCCCC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.